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molecular formula C6H7F3O3 B1447305 cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid CAS No. 1773508-16-9

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid

Cat. No. B1447305
M. Wt: 184.11 g/mol
InChI Key: MBYACEIXYASETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273058B2

Procedure details

To a stirred solution of Intermediate 212B (0.10 g, 0.47 mmol) in THF (5 mL) was added NaOH (0.038 g, 0.943 mmol) in water (1 mL) and the mixture was allowed to stir at 60° C. for 4 h. The reaction mixture was quenched with a 1.5 N aqueous solution of HCl and extracted with EtOAc (2×20 mL) The combined organic layers were dried over Na2SO4, filtered and the filtrate evaporated to afford Intermediate 212C as a light brown liquid (30 mg, 35% yield). 1H NMR (300 MHz, DMSO-d6) δ ppm 12.01-12.03 (bs, 1H), 3.34 (m, 2H), 1.04 (s, 6H).
Name
Intermediate 212B
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.038 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[O:3][CH:4]1[CH2:7][CH:6]([C:8]([O:10]CC)=[O:9])[CH2:5]1.[OH-].[Na+]>C1COCC1.O>[F:1][C:2]([F:13])([F:14])[O:3][CH:4]1[CH2:7][CH:6]([C:8]([OH:10])=[O:9])[CH2:5]1 |f:1.2|

Inputs

Step One
Name
Intermediate 212B
Quantity
0.1 g
Type
reactant
Smiles
FC(OC1CC(C1)C(=O)OCC)(F)F
Name
Quantity
0.038 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir at 60° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with a 1.5 N aqueous solution of HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×20 mL) The combined organic layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(OC1CC(C1)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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